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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825 Get Quote

An In-Depth Technical Guide to the Physical Properties of Methyl 3-Morpholinobenzoate

Introduction
Methyl 3-Morpholinobenzoate is a disubstituted benzene derivative containing both a methyl

ester and a morpholine moiety. As a chemical intermediate, its physical properties are of critical

importance to researchers in drug development and organic synthesis, dictating everything

from storage conditions and solvent selection to reaction kinetics and purification strategies.

The presence of the tertiary amine (within the morpholine ring) and the ester group imparts a

unique combination of polarity and reactivity, making a thorough understanding of its physical

characteristics essential for its effective application. This guide provides a detailed examination

of the core physical and spectroscopic properties of Methyl 3-Morpholinobenzoate, grounded

in available technical data and supplemented with field-proven experimental protocols.

Core Physicochemical Properties
The fundamental physical properties of a compound provide the first layer of practical,

operational knowledge for a scientist. These characteristics determine its state at ambient

temperature and offer insights into its handling and safety requirements.

The properties listed below have been consolidated from chemical supplier data sheets. The

melting point indicates that Methyl 3-Morpholinobenzoate is a low-melting solid at standard

room temperature. Its high flash point of over 110 °C suggests it is not highly flammable.
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Property Value Source

Molecular Formula C₁₂H₁₅NO₃ [1]

Molecular Weight 221.25 g/mol [1]

Appearance Solid

Melting Point 42-46 °C

Flash Point
> 110 °C (> 230 °F) - closed

cup

Boiling Point Data not available

Solubility

Data not available; expected to

be soluble in polar organic

solvents.

While specific solubility data is not readily published, the molecular structure provides strong

indicators. The polar morpholine ring and the ester group suggest good solubility in moderately

polar to polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility

in nonpolar solvents like hexanes is expected to be limited. Its solubility in water is likely low,

but the morpholine nitrogen can be protonated under acidic conditions to form a more water-

soluble salt.

Anticipated Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical

compound. While a public-domain, experimentally verified spectrum for Methyl 3-
Morpholinobenzoate is not available, its structure allows for a reliable prediction of its key

spectroscopic features.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups within a molecule. The IR

spectrum of Methyl 3-Morpholinobenzoate is expected to show several characteristic

absorption bands:
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~2800-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring, the morpholine ring, and

the methyl group.

~1720-1740 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl)

stretch of the ester functional group.[2][3]

~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic benzene ring.[2]

~1200-1300 cm⁻¹: A strong C-O stretching band associated with the ester linkage.[3]

~1115 cm⁻¹: A C-N stretching vibration from the tertiary amine of the morpholine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen

environments in the molecule. The anticipated signals are:

~7.0-7.8 ppm: A series of multiplets corresponding to the four protons on the benzene ring.

The substitution pattern will lead to complex splitting.

~3.9 ppm: A singlet corresponding to the three protons of the methyl ester (-OCH₃) group.

~3.8 ppm: A triplet (4H) corresponding to the four protons on the carbons adjacent to the

oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

~3.2 ppm: A triplet (4H) corresponding to the four protons on the carbons adjacent to the

nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.

~166 ppm: The carbonyl carbon of the ester group.

~120-150 ppm: Signals for the six carbons of the aromatic ring. The carbon attached to the

morpholine nitrogen will be shifted further downfield.

~67 ppm: The two carbons in the morpholine ring adjacent to the oxygen.

~52 ppm: The methyl carbon of the ester group.
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~49 ppm: The two carbons in the morpholine ring adjacent to the nitrogen.

Experimental Protocol: Melting Point Determination
The melting point is a fundamental and highly sensitive indicator of a compound's purity. The

following protocol outlines the standard procedure for its determination using a capillary melting

point apparatus.

Causality: A pure crystalline solid typically melts over a narrow range of 1-2°C. Impurities

disrupt the crystal lattice, leading to a depression and broadening of the melting range. This

protocol is designed to heat the sample slowly and uniformly to observe this transition

accurately.

Methodology:

Sample Preparation:

Ensure the Methyl 3-Morpholinobenzoate sample is completely dry and crystalline.

Place a small amount of the sample onto a clean, dry watch glass.

Crush the sample into a fine powder using a spatula. This ensures uniform packing and

heat transfer.

Capillary Tube Packing:

Tap the open end of a capillary tube into the powdered sample. A small amount of sample

(2-3 mm in height) should enter the tube.

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long

glass tube, to pack the sample tightly into the bottom. A tightly packed sample is crucial for

accurate measurement.

Apparatus Setup:

Insert the packed capillary tube into the heating block of the melting point apparatus.

Ensure the viewing lens is focused on the sample.
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Determination:

Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate

melting point. Observe the temperature at which the sample melts.

Slow Heating (Accurate Measurement): Allow the apparatus to cool to at least 20°C below

the approximate melting point.

Insert a new sample and begin heating again. Once the temperature is within 15-20°C of

the approximate melting point, reduce the heating rate to 1-2°C per minute.

Record the Range:

Record the temperature at which the first drop of liquid appears (the beginning of the

melting range).

Record the temperature at which the entire sample has turned into a clear liquid (the

end of the melting range).

Validation:

The recorded range of 42-46 °C should be observed. A broader or depressed range would

indicate the presence of impurities.

Visualization: Structure-Property Relationships
The physical properties of Methyl 3-Morpholinobenzoate are a direct consequence of its

molecular structure. The following diagram illustrates how its distinct functional groups

contribute to its overall physicochemical profile.
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Caption: Structure-Property relationships in Methyl 3-Morpholinobenzoate.

Conclusion
Methyl 3-Morpholinobenzoate is a low-melting crystalline solid with a molecular weight of

221.25 g/mol .[1] Its key structural features—a methyl ester, a morpholine ring, and a benzene

core—define its physical properties. These features render it moderately polar and suggest

solubility in a range of common organic solvents. The predicted spectroscopic data provides a

reliable baseline for identity confirmation in a laboratory setting. The detailed protocol for

melting point determination serves as a practical, self-validating method for assessing purity, a

critical step in any research or development workflow. This guide provides the foundational

knowledge required for the safe and effective handling and application of this versatile chemical

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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